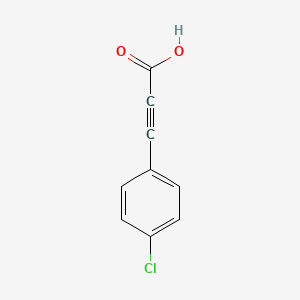![molecular formula C8H12N14O4S B1594028 sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 58502-11-7](/img/structure/B1594028.png)
sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Thiazolo[4,5-d]pyrimidine: A compound with a fused thiazole and pyrimidine ring structure.
1,2,4-Triazolo[1,5-a]pyrimidine: A compound with a triazole and pyrimidine ring fused in a different orientation.
Uniqueness
Sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine is unique due to its specific ring structure and the presence of sulfuric acid, which can influence its reactivity and biological activity.
Properties
CAS No. |
58502-11-7 |
|---|---|
Molecular Formula |
C8H12N14O4S |
Molecular Weight |
400.34 g/mol |
IUPAC Name |
sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/2C4H5N7.H2O4S/c2*5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h2*(H5,5,6,7,8,9,10,11);(H2,1,2,3,4) |
InChI Key |
GBPFVXUOVFWJRW-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1N=C(N=C2N)N.C12=NNN=C1N=C(N=C2N)N.OS(=O)(=O)O |
Canonical SMILES |
C12=NNN=C1N=C(N=C2N)N.C12=NNN=C1N=C(N=C2N)N.OS(=O)(=O)O |
Key on ui other cas no. |
58502-11-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1593968.png)
